4-Chloro-6-(trifluoromethoxy)quinoline

Description

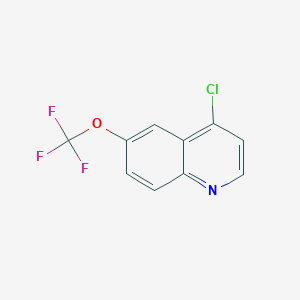

4-Chloro-6-(trifluoromethoxy)quinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₅ClF₃NO . The compound features a quinoline backbone substituted at the 4-position with a chlorine atom and at the 6-position with a trifluoromethoxy (-OCF₃) group. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal and agrochemical research.

Properties

IUPAC Name |

4-chloro-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSWTRHPYTZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569124 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-55-3 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline typically involves the introduction of the chloro and trifluoromethoxy groups onto the quinoline ring. One common method is the nucleophilic aromatic substitution reaction where a suitable quinoline derivative is reacted with a chlorinating agent and a trifluoromethoxylating agent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 4-Chloro-6-(trifluoromethoxy)quinoline and Analogs

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Ethoxy (-OCH₂CH₃): The -OCF₃ group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating ethoxy group in 4-Chloro-6-ethoxyquinoline .

- Trifluoromethoxy vs. Trifluoromethyl (-CF₃): The -CF₃ group (in 4-Chloro-6-(trifluoromethyl)quinoline) increases lipophilicity, favoring membrane permeability in agrochemical applications, while -OCF₃ may improve metabolic stability .

Biological Activity

4-Chloro-6-(trifluoromethoxy)quinoline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of halogenated substituents and a quinoline core structure, which may contribute to its pharmacological properties. Ongoing research is focused on elucidating its mechanisms of action and therapeutic applications.

- Molecular Formula : C₁₀H₅ClF₃N

- Molecular Weight : 233.6 g/mol

- IUPAC Name : this compound

- SMILES Notation :

C1=CN=C(C2=C1C(=CC=N2)Cl)OC(F)(F)F

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and antifungal properties. The trifluoromethoxy group is particularly noted for enhancing lipophilicity, which can improve bioavailability.

Antibacterial Activity

A study reported that quinoline derivatives, including those with trifluoromethyl substitutions, demonstrated significant antibacterial activity against resistant strains such as MRSA and VRE. The minimum inhibitory concentrations (MICs) for certain derivatives were as low as 0.75 μg/mL, indicating their potential as effective antibacterial agents .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.75 | MRSA, VRE |

| Compound B | >16 | Control |

Anticancer Activity

In vitro studies have shown that quinoline derivatives can act as potent growth inhibitors in cancer cell lines. For instance, a related compound demonstrated significant anticancer activity in a zebrafish embryo model, highlighting the potential of trifluoromethylated quinolines in cancer therapy .

Case Studies

-

Antibacterial Efficacy :

- A series of quinoline derivatives were tested for their antibacterial properties against C. difficile. The results indicated that compounds with trifluoromethyl groups had enhanced activity compared to their non-fluorinated counterparts. In vivo studies in mice showed a significant reduction in bacterial load and improved survival rates when treated with these compounds .

- Anticancer Potential :

The mechanisms through which this compound exerts its biological effects are still being investigated. However, it is hypothesized that the trifluoromethoxy group may enhance interactions with biological targets due to increased hydrophobicity and electron-withdrawing effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.